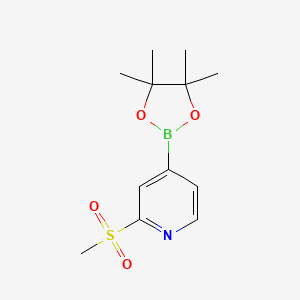

2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the pyridine ring suggests that it might have interesting electronic properties .

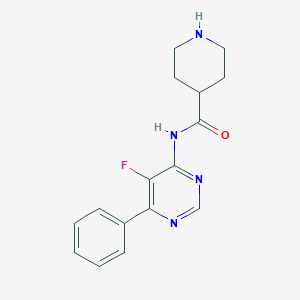

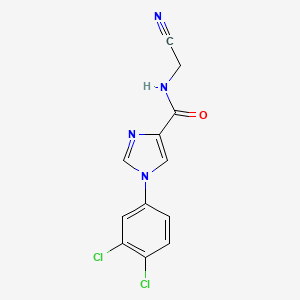

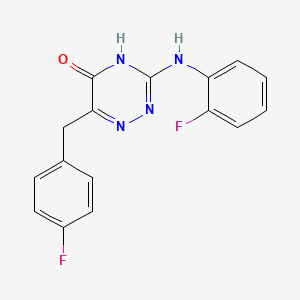

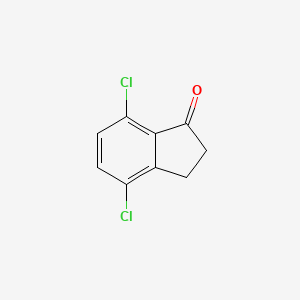

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the pyridine ring. The boronic ester group is likely to be tetrahedral .Chemical Reactions Analysis

Boronic esters are typically reactive towards oxidative addition reactions, particularly in the presence of a palladium catalyst . They are also commonly used in Suzuki-Miyaura cross-coupling reactions .Aplicaciones Científicas De Investigación

Synthesis and Material Development

This compound is significant in the development of new synthetic routes and materials. For instance, the modification of pyridine derivatives, such as those involving sulfonamide groups, has been explored for creating materials with desired chemical and physical properties. The study of these compounds contributes to advancements in materials science, particularly in the design of optically and magnetically active materials. The incorporation of sulfonamide groups, for example, can influence the electronic effects and assembly behavior of metal complexes, leading to applications in areas like molecular electronics and sensor development.

Pharmaceutical Intermediates

The chemical structure of "2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" is representative of intermediates used in the synthesis of pharmaceuticals. Research into similar compounds has revealed their potential in creating drugs with various therapeutic effects. These include antimicrobial, antifungal, and anticancer activities. The specific chemical modifications introduced to the pyridine ring, such as sulfonamide or sulfonyl groups, play a crucial role in determining the biological activity and efficacy of the resulting pharmaceutical compounds.

Advanced Synthesis Techniques

The development of new synthetic methodologies using such compounds is another area of significant research interest. Techniques like 1,3-dipolar cycloaddition reactions have been employed to create novel pyrrolidine derivatives with trifluoromethyl groups, showcasing the versatility of pyridine-based compounds in synthesizing complex organic molecules. These methodologies enhance the efficiency and selectivity of chemical synthesis, providing pathways to synthesize a wide range of organic compounds for various applications.

Environmental and Industrial Applications

Some derivatives of pyridine, including those with sulfonyl groups, have been investigated for their performance as industrial preservatives and in environmental protection. These compounds exhibit a broad spectrum of activity against microorganisms, making them suitable for use in protecting industrial products and materials from microbial degradation. Furthermore, their application in exterior paints as mildewcides highlights their utility in extending the lifespan and maintaining the quality of coated surfaces.

References:

- Antimicrobial Performance of Tri- and Tetrachloro-4-(Methylsulfonyl) Pyridines as Industrial Preservatives (Wolf & Bobalek, 1967)

- Synthesis of 4-(trifluoromethyl)pyrrolidines Containing Sulfonyl, Iminosulfonyl, Sulfamide, or Phosphonyl Substituent (Markitanov et al., 2016)

- Structural characterisation of metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene (Sousa et al., 2001)

- Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents (Redda & Gangapuram, 2007)

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-7-14-10(8-9)19(5,15)16/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIGQCLSTDMSLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2990355.png)

![1-(indolin-1-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2990357.png)

![Imidazo[1,2-a]pyrazine-8-thiol](/img/structure/B2990358.png)

![N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990364.png)